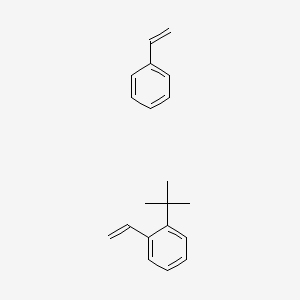![molecular formula C8H20N4 B14664308 Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- CAS No. 51576-33-1](/img/structure/B14664308.png)
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- is a chemical compound with the molecular formula C8H20N4. It is known for its unique structure, which includes a diazene group and a dimethylhydrazino substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- typically involves the reaction of appropriate hydrazine derivatives with alkylating agents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. For example, the reaction between 2,2-dimethylhydrazine and butyl ethyl diazene under anhydrous conditions can yield the desired compound .
Industrial Production Methods
Industrial production of Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of new compounds with different functional groups .
科学的研究の応用
Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
作用機序
The mechanism of action of Diazene, [1-(2,2-dimethylhydrazino)butyl]ethyl- involves its interaction with molecular targets and pathways. The diazene group can participate in redox reactions, affecting cellular processes. The dimethylhydrazino substituent may interact with enzymes and proteins, influencing their activity and function .
類似化合物との比較
Similar Compounds
- Diazene, butyl[1-(2,2-dimethylhydrazino)ethyl]
- (E)-1-Butyl-2-[1-(2,2-dimethylhydrazino)ethyl]diazene
Uniqueness
Its combination of a diazene group with a dimethylhydrazino substituent sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
51576-33-1 |
|---|---|
分子式 |
C8H20N4 |
分子量 |
172.27 g/mol |
IUPAC名 |
2-[1-(ethyldiazenyl)butyl]-1,1-dimethylhydrazine |
InChI |
InChI=1S/C8H20N4/c1-5-7-8(10-9-6-2)11-12(3)4/h8,11H,5-7H2,1-4H3 |
InChIキー |
QBKJPAWZEPDHGU-UHFFFAOYSA-N |
正規SMILES |
CCCC(NN(C)C)N=NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



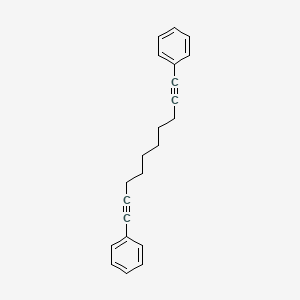
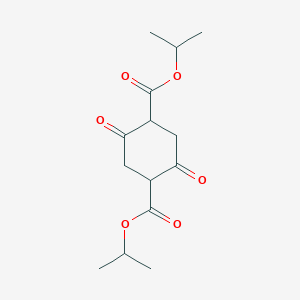
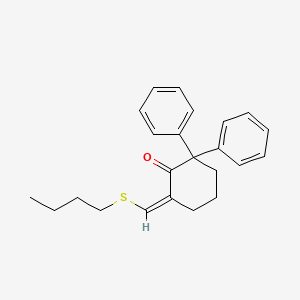
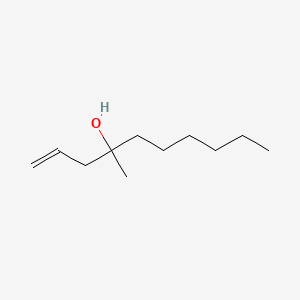
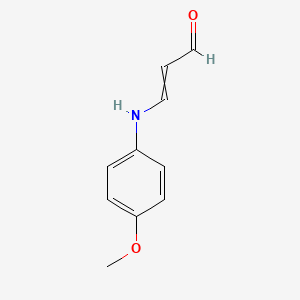

![4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)](/img/structure/B14664263.png)
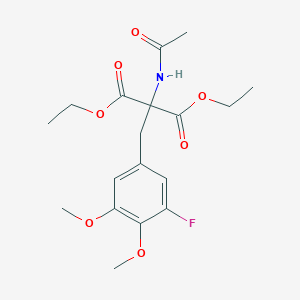

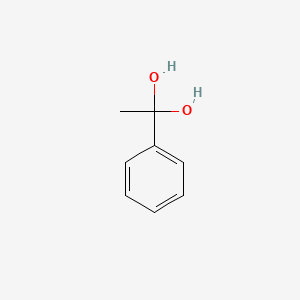
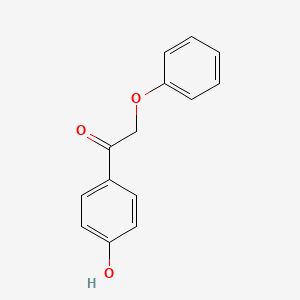
![2-[Amino(aminooxy)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14664298.png)
